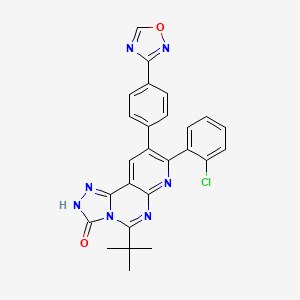

Pyridotriazolopyrimidine derivative 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé de pyridotriazolopyrimidine 1 est un composé hétérocyclique qui a suscité un intérêt considérable en raison de ses diverses activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dérivé de pyridotriazolopyrimidine 1 implique généralement la réaction d'halogénures d'hydrazonoyle avec les pyrido[2,3-d]pyrimidines. Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou l'acétonitrile et de catalyseurs comme la triéthylamine. La réaction est généralement effectuée à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : En milieu industriel, la production du dérivé de pyridotriazolopyrimidine 1 peut être mise à l'échelle en optimisant les conditions de réaction pour garantir un rendement et une pureté élevés. Cela peut impliquer l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler précisément la température, la pression et le temps de réaction .

Analyse Des Réactions Chimiques

Types de réactions : Le dérivé de pyridotriazolopyrimidine 1 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques dans le composé.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent les groupes partant dans le composé

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Hydroxyde de sodium dans l'éthanol aqueux

Principaux produits formés :

Oxydation : Formation de dérivés oxydés avec des groupes fonctionnels modifiés.

Réduction : Formation de dérivés réduits avec des structures simplifiées.

Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels

4. Applications de la recherche scientifique

Le dérivé de pyridotriazolopyrimidine 1 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique, en particulier contre les anhydrases carboniques.

Médecine : Investigué pour ses propriétés anticancéreuses, antimicrobiennes et antifongiques. Il a montré des résultats prometteurs dans l'inhibition de la croissance de diverses lignées cellulaires cancéreuses et de souches microbiennes.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques .

5. Mécanisme d'action

Le mécanisme d'action du dérivé de pyridotriazolopyrimidine 1 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, il a été démontré qu'il inhibe les anhydrases carboniques, qui jouent un rôle crucial dans la régulation du pH et de l'équilibre ionique dans les cellules. En se liant au site actif de ces enzymes, le composé perturbe leur fonction normale, conduisant à divers effets biologiques, notamment l'inhibition de la prolifération des cellules cancéreuses et de la croissance microbienne .

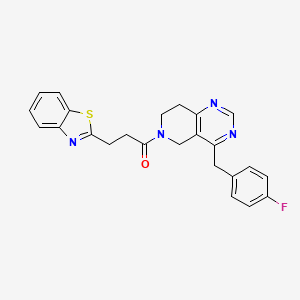

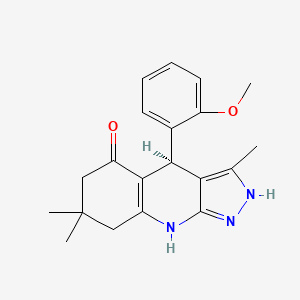

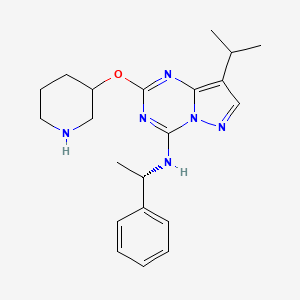

Composés similaires :

- Pyrido[2,3-d]pyrimidines

- Triazolopyrimidines

- Pyrido[2,3-d:6,5d’]dipyrimidines

Comparaison : Le dérivé de pyridotriazolopyrimidine 1 se distingue par ses caractéristiques structurelles uniques et ses diverses activités biologiques. Comparé aux pyrido[2,3-d]pyrimidines et aux triazolopyrimidines, il présente des propriétés anticancéreuses et antimicrobiennes améliorées. De plus, sa capacité à inhiber les anhydrases carboniques avec une grande sélectivité en fait un composé précieux pour les applications thérapeutiques .

Applications De Recherche Scientifique

Pyridotriazolopyrimidine derivative 1 has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.

Medicine: Investigated for its anticancer, antimicrobial, and antifungal properties. It has shown promising results in inhibiting the growth of various cancer cell lines and microbial strains.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism of action of pyridotriazolopyrimidine derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit carbonic anhydrases, which play a crucial role in regulating pH and ion balance in cells. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to various biological effects, including the inhibition of cancer cell proliferation and microbial growth .

Comparaison Avec Des Composés Similaires

- Pyrido[2,3-d]pyrimidines

- Triazolopyrimidines

- Pyrido[2,3-d:6,5d’]dipyrimidines

Comparison: Pyridotriazolopyrimidine derivative 1 stands out due to its unique structural features and diverse biological activities. Compared to pyrido[2,3-d]pyrimidines and triazolopyrimidines, it exhibits enhanced anticancer and antimicrobial properties. Additionally, its ability to inhibit carbonic anhydrases with high selectivity makes it a valuable compound for therapeutic applications .

Propriétés

Formule moléculaire |

C26H20ClN7O2 |

|---|---|

Poids moléculaire |

497.9 g/mol |

Nom IUPAC |

7-tert-butyl-11-(2-chlorophenyl)-12-[4-(1,2,4-oxadiazol-3-yl)phenyl]-3,4,6,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(13),2,7,9,11-pentaen-5-one |

InChI |

InChI=1S/C26H20ClN7O2/c1-26(2,3)24-30-22-18(23-31-32-25(35)34(23)24)12-17(20(29-22)16-6-4-5-7-19(16)27)14-8-10-15(11-9-14)21-28-13-36-33-21/h4-13H,1-3H3,(H,32,35) |

Clé InChI |

CHQLSHSXSIIVFC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=NC2=NC(=C(C=C2C3=NNC(=O)N31)C4=CC=C(C=C4)C5=NOC=N5)C6=CC=CC=C6Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

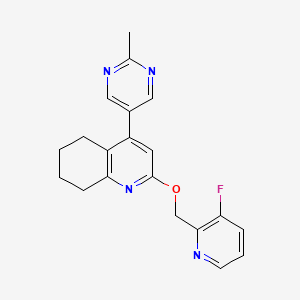

![Pyrazolo[1,5-a]pyrimidine derivative 29](/img/structure/B10835852.png)

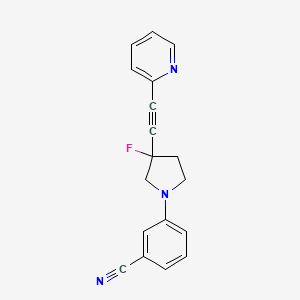

![Pyrazolo[1,5-a]pyrimidine derivative 8](/img/structure/B10835854.png)

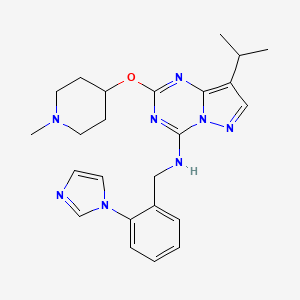

![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)

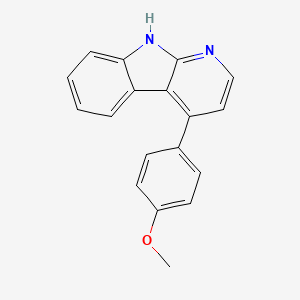

![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)

![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)

![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)

![Pyrazolo[1,5-a]pyrimidine derivative 21](/img/structure/B10835927.png)